3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-cyano-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-13-5-7(3-11)8-2-6(10(14)15)4-12-9(8)13/h2,4-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOQDQNAQGJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically starts from readily available pyridine or pyrrole derivatives, which are functionalized and cyclized under controlled conditions to form the fused pyrrolo[2,3-b]pyridine ring system.
Key Step: Cyclization
The core pyrrolo[2,3-b]pyridine structure is formed via intramolecular cyclization of suitable precursors. For example, a nitrile-containing intermediate reacts with a pyrrole derivative, often under acidic or basic catalysis, to close the ring and introduce the cyano substituent at position 3.Methylation
The nitrogen atom in the pyrrole ring is methylated, commonly using methyl iodide or methyl sulfate, under basic conditions to yield the 1-methyl derivative.Carboxylation
The carboxylic acid group at position 5 is introduced either by direct carboxylation of a suitable precursor or by hydrolysis of an ester intermediate. This step may involve reagents such as carbon dioxide under pressure or hydrolytic conditions using aqueous base.Typical Reaction Conditions
Reactions are conducted under inert atmosphere (nitrogen or argon) to prevent oxidation, with temperatures ranging from ambient to reflux depending on the step. Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are commonly used.
Industrial Production Methods
For scale-up and industrial synthesis, the routes are optimized to maximize yield and purity while minimizing steps and hazardous reagents.
Catalyst Use
Catalysts such as palladium complexes or copper salts may be employed to facilitate coupling or cyclization reactions, improving efficiency and selectivity.Process Optimization
Parameters such as temperature, solvent choice, reagent stoichiometry, and reaction time are fine-tuned. Continuous flow reactors might be used to enhance safety and reproducibility.Purification
Crystallization and chromatographic techniques are applied to isolate the final product with high purity suitable for pharmaceutical applications.
Chemical Reaction Analysis
The compound's synthesis involves several types of chemical reactions:
| Reaction Type | Description | Common Reagents/Conditions | Major Products/Intermediates |
|---|---|---|---|
| Cyclization | Formation of fused pyrrolo[2,3-b]pyridine ring | Acid/base catalysis, heat | Pyrrolo[2,3-b]pyridine core |
| N-Methylation | Introduction of methyl group on pyrrole nitrogen | Methyl iodide, base (e.g., K2CO3) | 1-Methylpyrrolo derivative |
| Carboxylation | Introduction of carboxylic acid group at position 5 | CO2 under pressure, hydrolysis of ester | 5-Carboxylic acid substituted compound |
| Oxidation (optional) | Oxidation of intermediates if needed | Potassium permanganate, other oxidants | Oxidized derivatives |
| Reduction (optional) | Reduction of nitrile to amine or other groups | Lithium aluminum hydride | Amino derivatives |
| Substitution | Electrophilic or nucleophilic substitution on pyridine/pyrrole rings | Various electrophiles/nucleophiles | Substituted pyrrolo[2,3-b]pyridine compounds |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) (Typical) |
|---|---|---|---|---|---|
| 1 | Cyclization | Pyrrole derivative + nitrile intermediate | Acid/base catalyst, heat, inert atmosphere | Pyrrolo[2,3-b]pyridine intermediate | 70-85 |
| 2 | N-Methylation | Pyrrolo[2,3-b]pyridine intermediate | Methyl iodide, base, solvent (DMF) | 1-Methylpyrrolo[2,3-b]pyridine | 80-90 |
| 3 | Carboxylation | Methylated intermediate | CO2 pressure or ester hydrolysis | 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 75-88 |
| 4 | Purification | Crude product | Crystallization, chromatography | Pure final compound | >95 purity |
Research Findings and Optimization Insights
- The cyclization step is critical and sensitive to reaction conditions; controlling temperature and pH improves selectivity and yield.
- N-methylation proceeds efficiently under mild basic conditions, but over-alkylation is avoided by stoichiometric control.
- Carboxylation via direct CO2 fixation is environmentally favorable but requires high pressure; ester hydrolysis is more common at lab scale.
- Industrial methods emphasize catalyst recycling and solvent recovery to reduce environmental impact.
- Analytical methods such as NMR, HPLC, and mass spectrometry are employed to confirm structure and purity at each stage.
Chemical Reactions Analysis
Carboxylic Acid Derivatives: Esterification and Amidation
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.
Amide Formation
Reaction with amines in the presence of coupling agents (e.g., EDC/HOBt) yields amides. This is critical for generating bioactive derivatives, as seen in RORC2 inverse agonist synthesis :
| Amine Reagent | Conditions | Yield (%) | Application |
|---|---|---|---|
| 3-Aminopiperidine | EDC, HOBt, DMF, 25°C, 12h | 78 | RORC2 ligand optimization |
| Benzylamine | DCC, DMAP, CH₂Cl₂, 0°C→RT | 65 | Antibacterial agent synthesis |
Mechanism : Activation of the carboxylic acid to a reactive intermediate (e.g., mixed anhydride or active ester), followed by nucleophilic attack by the amine.
Esterification
The acid reacts with alcohols under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form esters, enhancing lipophilicity for drug delivery:
text3-Cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid + Ethanol → Ethyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Key Data :
-
Catalyst : H₂SO₄ (0.1 eq)
-
Yield : 92% after reflux in ethanol
Cyano Group Reactivity
The cyano group participates in hydrolysis and nucleophilic additions.
Hydrolysis to Carboxamide/Carboxylic Acid
Under acidic or basic conditions, the cyano group converts to a carboxamide or carboxylic acid:
text3-Cyano → 3-Carboxamide (H₂O, HCl, 100°C, 6h) 3-Cyano → 3-Carboxylic Acid (KOH, H₂O, reflux, 12h)
Findings :
-
Acidic hydrolysis (HCl) favors carboxamide formation (Yield: 85%).
Nucleophilic Additions
Reacts with Grignard reagents (e.g., MeMgBr) to form ketones after hydrolysis:
text3-Cyano + MeMgBr → 3-Acetyl (after H⁺/H₂O)
Electrophilic Aromatic Substitution (EAS)
The pyrrolo[2,3-b]pyridine core undergoes regioselective substitutions.
Halogenation
Iodination at position 3 is critical for cross-coupling reactions. Example from RORC2 ligand synthesis :
textThis compound + I₂, HIO₃ → 3-Iodo-3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Conditions :
-
Catalyst : POCl₃ (1.2 eq)
-
Yield : 67%
Nitration
Nitration at position 4 requires protecting group strategies to avoid side reactions :
textN1-Methylation → Nitration (HNO₃/AcOH) → 4-Nitro derivative
Cross-Coupling Reactions
The halogenated derivative participates in Suzuki-Miyaura couplings for biaryl synthesis :
| Boronic Acid | Catalyst System | Yield (%) | Product Application |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 82 | RORC2 inverse agonists |
| 4-Cyanophenylboronic acid | PdCl₂(dppf), CsF, THF | 75 | Anticancer agents |
Mechanism : Oxidative addition of Pd⁰ to the C–I bond, transmetallation with boronic acid, and reductive elimination.
Decarboxylation
Thermal decarboxylation under acidic conditions removes the carboxylic acid group:
textThis compound → 3-Cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine (Δ, H₂SO₄)
Conditions :
-
Temperature : 150°C
-
Yield : 88%
Metabolic Reactions
In vivo studies reveal cytochrome P450-mediated oxidation of the methyl group to hydroxymethyl derivatives :
text1-Methyl → 1-Hydroxymethyl (CYP3A4)
Implication : Impacts pharmacokinetic profiles and guides prodrug design.
Reaction Optimization Challenges
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the most promising applications of 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is in the development of anticancer agents. Research has indicated that this compound exhibits inhibitory effects on specific protein kinases, which are crucial in cancer cell proliferation and survival. For instance, it has shown potential as an inhibitor of the IGF-1 receptor (IGF-1R), a target for oncology treatments due to its role in tumor growth and resistance to chemotherapy .
Case Study: Kinase Inhibition
In a study focused on pyrrolopyridine derivatives, this compound was synthesized and tested for its kinase inhibitory activity. The results demonstrated significant inhibition of several kinases associated with cancer pathways, suggesting its potential as a therapeutic agent .
Biological Applications
Enzyme Inhibition Studies
This compound has been utilized in biological studies to understand enzyme mechanisms and receptor interactions. Its ability to modulate enzyme activity makes it a valuable tool for investigating biochemical pathways involved in various diseases.
Case Study: Receptor Binding
Research involving receptor binding assays has highlighted how this compound interacts with specific biological targets. These interactions provide insights into its mechanism of action and potential therapeutic benefits .
Materials Science
Novel Material Development
The unique chemical structure of this compound positions it as a candidate for developing advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance material characteristics, making it suitable for applications in electronics and photonics.
Industrial Applications
Synthesis of Advanced Polymers
In industrial chemistry, this compound is explored for its utility in synthesizing advanced polymers. Its functional groups allow for various chemical modifications that can tailor polymer properties for specific applications.
Mechanism of Action
The mechanism of action of 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with structurally related pyrrolo[2,3-b]pyridine derivatives, focusing on substituent effects, synthetic yields, and functional properties.
Substituent Effects on Reactivity and Functionality
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1203498-99-0) :
The chloro substituent at position 5 enhances electrophilic reactivity, making this compound a versatile intermediate for cross-coupling reactions. Its molecular formula is C₈H₅ClN₂O₂ , and it is synthesized with a purity of 95%. - 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1190313-55-3) :
The formyl group at position 3 introduces a reactive aldehyde functionality, enabling condensation reactions. Its molecular weight is 204.18 g/mol , and it is used in the synthesis of Schiff base derivatives. - This derivative was synthesized in 53% yield.
Physicochemical Properties
Key Research Findings and Limitations
- Synthetic Challenges: The introduction of multiple substituents (e.g., cyano, methyl, carboxylic acid) on the pyrrolo[2,3-b]pyridine core requires precise control of reaction conditions to avoid side reactions.
- Structural Insights : X-ray crystallography of similar compounds (e.g., 5-chloro derivatives) reveals planar aromatic systems with intramolecular hydrogen bonding between carboxylic acid and adjacent nitrogen atoms.
- Data Gaps: Direct pharmacological or thermodynamic data for this compound is absent in the provided evidence, necessitating further experimental validation.
Biological Activity
3-Cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a pyrrolopyridine structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 201.18 g/mol. The structure includes a cyano group and a carboxylic acid functional group, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, potentially offering anticancer effects.
- Receptor Binding : It may bind to receptors that modulate various biological pathways, influencing processes such as inflammation and cell signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .
- Antimicrobial Effects : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its possible use in treating infections .
- Anti-inflammatory Properties : Research suggests that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study: Anticancer Activity
In a study by Zhang et al., the compound was tested against four human cancer cell lines (H460, A549, HT-29, SMMC-7721). The results indicated that it exhibited an IC50 value comparable to that of doxorubicin, a standard chemotherapy drug. This suggests that the compound could be developed further as an anticancer agent .
Case Study: Antimicrobial Activity
Another study highlighted the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined to be effective at low concentrations, demonstrating its potential as an antibiotic .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid?
- Methodology : Synthesis typically involves cyclization reactions. For example, ethyl 5-methyl-2-aminopyrrole-3-carboxylate derivatives can undergo heterocyclic ring closure via nucleophilic substitution or condensation with cyanating agents (e.g., cyanogen bromide) to introduce the cyano group. Subsequent methylation at the pyrrole nitrogen is achieved using methyl iodide or dimethyl sulfate under basic conditions. Final hydrolysis of the ester group yields the carboxylic acid .
- Key Data : Molecular formula (C₁₀H₇N₃O₂) and CAS No. (1372925-15-9) are critical for verification .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at N1, cyano at C3). For instance, the methyl group typically resonates at δ 3.8–4.2 ppm in ¹H NMR .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 218.0702 for C₁₀H₈N₃O₂⁺) .
- IR : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .
Q. What are common impurities encountered during synthesis?
- Methodology :
- By-products : Incomplete cyclization may yield open-chain intermediates.
- Resolution : Purification via recrystallization (chloroform/petroleum ether) or column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials or dehalogenated by-products .
Advanced Research Questions
Q. How can computational modeling optimize JAK3 inhibitory activity in derivatives?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding interactions. Substituents at C5 (e.g., carbamoyl groups) enhance hydrogen bonding with JAK3’s ATP-binding pocket .
- WaterMap Analysis : Identifies energetically unfavorable water molecules in the binding site, guiding hydrophobic substitutions (e.g., cyclohexylamino at C4) .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodology :
- SAR Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., cyano) at C3 may enhance antibacterial activity but reduce solubility, leading to conflicting cell-based vs. enzymatic assay results .
- Meta-Analysis : Cross-reference datasets from analogs (e.g., thieno[2,3-b]pyridines) to identify trends. A 2024 study linked C5-carboxylic acid derivatives to IL-2-mediated T-cell modulation, clarifying earlier discrepancies .
Q. What strategies improve selectivity for kinase targets?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
